molecular formula C15H13ClN6O B2919767 1-(4-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea CAS No. 950473-24-2

1-(4-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea

Cat. No.: B2919767
CAS No.: 950473-24-2
M. Wt: 328.76
InChI Key: NHAREDCDDSZXSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenyl-tetrazole moiety, and a urea linkage. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling with Chlorophenyl Isocyanate: The synthesized tetrazole is then coupled with 4-chlorophenyl isocyanate in the presence of a base such as triethylamine to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

1-(4-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The tetrazole ring and urea linkage play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-(1H-tetrazol-5-yl)urea
  • 1-(4-chlorophenyl)-3-(1-phenyl-1H-tetrazol-5-yl)thiourea
  • 1-(4-chlorophenyl)-3-(1-phenyl-1H-tetrazol-5-yl)carbamate

Uniqueness

1-(4-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is unique due to the presence of both the chlorophenyl and phenyl-tetrazole moieties, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN6O/c16-11-6-8-12(9-7-11)18-15(23)17-10-14-19-20-21-22(14)13-4-2-1-3-5-13/h1-9H,10H2,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAREDCDDSZXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.